Product packaging for 5-aminopentanoic Acid Hydrate(Cat. No.:CAS No. 649698-75-9)

5-aminopentanoic Acid Hydrate

Cat. No.: B3042672
CAS No.: 649698-75-9
M. Wt: 135.16 g/mol
InChI Key: FMBIXMUKZJOMOR-UHFFFAOYSA-N
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Description

Contextualization within Amino Acid Chemistry and Biology

5-Aminopentanoic acid is classified as a delta (δ)-amino acid, meaning its amino group is attached to the fifth carbon atom of the pentanoic acid backbone. ebi.ac.uknih.gov This structural feature distinguishes it from the alpha-amino acids that constitute proteins. Chemically, it is an amphoteric compound, possessing both a basic primary amine group and an acidic carboxylic acid group linked by a flexible four-carbon aliphatic chain. aip.org

Biologically, 5-aminopentanoic acid is recognized as a human metabolite. ebi.ac.uknih.gov It is an intermediate product in the metabolic degradation of the essential amino acid lysine (B10760008). frontiersin.org It can also be formed from the metabolism of cadaverine (B124047). ebi.ac.uk Its structure makes it a methylene (B1212753) homologue of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. ebi.ac.uknih.govaip.org This relationship is central to its biological significance, as it allows 5-aminopentanoic acid to interact with GABAergic systems, acting as a weak GABA agonist. ebi.ac.ukchemsrc.com

The table below summarizes the key physicochemical properties of 5-aminopentanoic acid.

Table 1: Physicochemical Properties of 5-Aminopentanoic Acid

Property Value Source
IUPAC Name 5-aminopentanoic acid nih.gov
Molecular Formula C5H11NO2 ebi.ac.uknih.govnist.gov
Molecular Weight 117.15 g/mol nih.gov
Monoisotopic Mass 117.07898 Da ebi.ac.uk
Melting Point 157.5 °C nih.gov
Solubility in Water 1000 mg/mL at 20 °C nih.gov
pKa (Strongest Acidic) 4.65 foodb.ca
pKa (Strongest Basic) 10.21 foodb.ca

| LogP | -2.63 | nih.gov |

This interactive table provides key data points. Click on headers to explore.

Significance in Contemporary Scientific Inquiry

The unique chemical structure of 5-aminopentanoic acid has made it a valuable molecule in several areas of contemporary research, spanning neuroscience, materials science, and biotechnology.

In neuroscience , its role as a GABA analogue is a primary focus. It is known to be a weak agonist at GABA-A receptors and has been reported to act as a GABAB receptor antagonist. publish.csiro.autocris.com Researchers have synthesized and studied unsaturated derivatives, such as (Z)-5-aminopent-2-enoic acid and (E)-5-aminopent-3-enoic acid, to probe the conformational requirements and structure-activity relationships at GABA receptors. publish.csiro.aupublish.csiro.au These studies are crucial for understanding neurotransmission and designing new therapeutic agents for neurological disorders. researchgate.net

In polymer chemistry and materials science , 5-aminopentanoic acid serves as a key monomer for the production of bio-based polyamides. researchgate.netfrontiersin.org Specifically, it is a precursor for nylon 5 and can be used as a comonomer in the synthesis of other polyamides like nylon 6,5. researchgate.netfrontiersin.orggoogle.com Its potential to be produced from renewable resources like L-lysine makes it an attractive building block for creating sustainable plastics and polymers. researchgate.netfrontiersin.org Beyond polyamides, it is also used as a functional linker in diverse materials and in the preparation of perovskites for printable solar cells. aip.orgsigmaaldrich.com

In the fields of biotechnology and drug discovery , derivatives of 5-aminopentanoic acid are widely employed. The Fmoc-protected version, Fmoc-5-aminopentanoic acid, is a versatile building block in solid-phase peptide synthesis, allowing for the creation of complex peptides and peptidomimetics. chemimpex.com It is also used in bioconjugation to attach molecules to surfaces for applications like biosensors and as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), an emerging class of therapeutic agents. chemimpex.comchemicalbook.com Furthermore, research has identified 5-aminopentanoic acid as a potential plasma biomarker for residual feed intake in livestock, indicating its utility in agricultural science. frontiersin.org

The table below highlights some of the spectroscopic data used to identify and characterize 5-aminopentanoic acid.

Table 2: Spectroscopic Data Summary for 5-Aminopentanoic Acid

Technique Key Findings Source
¹H NMR Characteristic shifts observed at approximately 1.60-1.68 ppm, 2.21-2.24 ppm, and 2.99-3.02 ppm (in D₂O or water at pH 7). nih.gov
¹³C NMR Resonances reported around 29.1, 30.6, 74.4, 84.4, and 176.9 ppm. publish.csiro.au

| Mass Spectrometry (MS) | Precursor ion [M+H]⁺ observed at m/z 118.08677. Key fragments include m/z 101.0600, 100.0764, and 83.0498. | aip.orgmassbank.eu |

This interactive table summarizes key spectroscopic identifiers.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H13NO3 B3042672 5-aminopentanoic Acid Hydrate CAS No. 649698-75-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-aminopentanoic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.H2O/c6-4-2-1-3-5(7)8;/h1-4,6H2,(H,7,8);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMBIXMUKZJOMOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(=O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 5 Aminopentanoic Acid and Its Stereoisomers

Chemo-Enzymatic and Biocatalytic Synthesis Routes

Chemo-enzymatic and biocatalytic strategies combine the precision of enzymatic reactions with chemical transformations to create efficient and highly selective synthesis pathways. These methods are particularly valuable for producing optically pure stereoisomers of amino acids.

Reductive Amination of Bio-based Precursors

A prominent and sustainable approach for synthesizing ω-amino acids involves the reductive amination of bio-based carbonyl compounds. researchgate.net Levulinic acid, a platform chemical derivable from lignocellulosic biomass, serves as a key precursor for the synthesis of 4-aminopentanoic acid, a closely related compound. chalmers.sefrontiersin.org This process typically utilizes amine dehydrogenases (AmDHs) or transaminases. The direct reductive amination of a carbonyl group to an amine proceeds through an imine intermediate and is considered a green chemistry method due to its potential for one-pot catalytic reactions under mild conditions. researchgate.net

In a chemoenzymatic cascade, renewable starch has been successfully converted to (S)-4-aminopentanoic acid. chalmers.se This demonstrates the potential of integrating biocatalytic steps with upstream processing of biomass-derived materials. The reaction involves the enzymatic conversion of the precursor to the corresponding amino acid, often coupled with a cofactor regeneration system to ensure the continuous supply of the reducing equivalent, such as NADH. chalmers.se For instance, formate (B1220265) dehydrogenase is commonly used to regenerate NADH for the reductive amination step. chalmers.se

Stereoselective Enzymatic Synthesis (R- and S-Enantiomers)

The production of specific enantiomers (R- or S-isomers) of aminopentanoic acids is crucial for pharmaceutical applications. Biocatalysis, with its inherent stereoselectivity, provides a powerful tool for achieving high optical purity. rsc.orgnih.gov

For the synthesis of (S)-4-aminopentanoic acid, engineered amine dehydrogenases have been developed. A wild-type amine dehydrogenase from Petrotoga mobilis (PmAmDH) was identified as capable of the reductive amination of levulinic acid to the (S)-enantiomer. rsc.orgnih.gov Further engineering of this enzyme led to significantly increased activity. rsc.org Another approach utilizes a coupled-enzyme system with two transaminases for the synthesis of (S)-4-aminopentanoic acid from levulinic acid, using (S)-α-methylbenzylamine as the amino donor and recycling the co-product acetophenone. ebi.ac.uk

Conversely, the synthesis of (R)-4-aminopentanoic acid has been achieved by engineering glutamate (B1630785) dehydrogenase from Escherichia coli (EcGDH). rsc.orgnih.gov While chemical synthesis methods for (R)-4-aminopentanoic acid often result in poor stereoselectivity, enzymatic methods can produce it with high enantiomeric excess (>99% ee). rsc.orgnih.gov This engineered EcGDH provides a novel route for producing the (R)-enantiomer, expanding the biocatalytic toolbox for chiral γ-amino acids. rsc.org

Table 1: Enzymatic Synthesis of 4-Aminopentanoic Acid Enantiomers from Levulinic Acid

Target Enantiomer Enzyme System Precursor Key Features Reference
(S)-4-aminopentanoic acid Engineered Amine Dehydrogenase (Petrotoga mobilis) Levulinic Acid High conversion (>97%) and enantiomeric excess (>99% ee). chalmers.se chalmers.sersc.orgnih.gov
(S)-4-aminopentanoic acid Coupled Transaminases Levulinic Acid Co-product recycling system for improved efficiency. ebi.ac.uk ebi.ac.uk
(R)-4-aminopentanoic acid Engineered Glutamate Dehydrogenase (Escherichia coli) Levulinic Acid Overcomes poor stereoselectivity of chemical methods; >99% ee. rsc.org rsc.orgnih.gov

Directed Evolution Strategies for Enzyme Optimization

Directed evolution has emerged as a powerful technique to tailor enzymes for specific industrial applications, overcoming limitations of naturally occurring biocatalysts. researchgate.netrsc.org This iterative process involves generating genetic diversity through random mutagenesis and/or recombination, followed by high-throughput screening or selection to identify variants with improved properties such as activity, stability, or substrate specificity. sciencedaily.com

This strategy has been successfully applied to amine dehydrogenases for the synthesis of aminopentanoic acids. For example, directed evolution of an amine dehydrogenase from Petrotoga mobilis (PmAmDH) resulted in an 18-fold increase in catalytic efficiency for the conversion of levulinic acid to (S)-4-aminopentanoic acid. chalmers.se The process often starts with an enzyme that has a weak activity on a non-native substrate, which is then gradually improved through rounds of mutation and screening. researchgate.net Computational analysis can sometimes predict beneficial mutations, but directed evolution allows for the discovery of unexpected solutions. researchgate.net The success of directed evolution demonstrates that enzyme properties can be significantly enhanced, often through a series of single, beneficial amino acid changes. researchgate.net

Biotechnological Production through Microbial Fermentation

The development of engineered microbial cell factories offers a promising route for the sustainable and large-scale production of 5-aminopentanoic acid directly from simple carbon sources. This whole-cell biocatalysis approach integrates the synthesis pathway within a robust host microorganism.

Engineered Microbial Systems (e.g., Corynebacterium glutamicum, Pseudomonas putida)

Corynebacterium glutamicum, a bacterium well-known for its industrial-scale production of L-lysine, has been successfully engineered to produce 5-aminopentanoic acid (also known as 5-aminovaleric acid or 5AVA). chalmers.sepnas.org Since L-lysine is a direct precursor to 5AVA, leveraging the high-flux lysine (B10760008) biosynthesis pathway in C. glutamicum is a highly effective strategy. chalmers.se The pathway from lysine to 5AVA is typically constructed by introducing heterologous genes, such as davB (lysine 2-monooxygenase) and davA (5-aminovaleramidase) from Pseudomonas putida. chalmers.senih.gov

Metabolic engineering efforts in C. glutamicum have focused on optimizing the expression of these key enzymes and eliminating byproduct formation. chalmers.se For instance, the deletion of the lysE gene, which encodes the L-lysine exporter, prevents the secretion of the precursor and channels it towards 5AVA production. nih.gov Furthermore, deleting the endogenous gabT gene, responsible for converting 5AVA into glutaric acid, significantly reduces the formation of this major byproduct. chalmers.senih.gov Through fed-batch fermentation, these engineered C. glutamicum strains have achieved high titers of 5AVA, producing up to 33.1 g/L. chalmers.se

Pseudomonas putida is another microbial host of interest. It naturally contains a catabolic pathway for L-lysine that includes 5AVA as an intermediate. eurekalert.org While less commonly used for direct fermentation of 5AVA compared to C. glutamicum, its native enzymes are often the source for engineering pathways in other organisms. pnas.orgeurekalert.org Research has also been conducted on engineering Escherichia coli for 5AVA production, demonstrating the feasibility across different microbial platforms. nih.govsciencedaily.com

Table 2: Engineered Microbial Systems for 5-Aminopentanoic Acid (5AVA) Production

Microbial Host Engineering Strategy Precursor Production Titer Reference
Corynebacterium glutamicum Heterologous expression of davA and davB from P. putida; deletion of lysE and gabT. Glucose 33.1 g/L chalmers.se
Corynebacterium glutamicum Heterologous expression of davA and davB from P. putida. Glucose 28 g/L nih.gov
Escherichia coli Expression of davA and davB from P. putida in a lysine-producing strain. Glucose 0.5 g/L nih.gov
Escherichia coli Whole-cell biotransformation with expressed davA and davB. L-lysine 3.6 g/L nih.gov

Utilization of Biomass-Derived Feedstocks

A key advantage of microbial fermentation is the ability to utilize renewable, non-food biomass as a carbon source, contributing to a circular bioeconomy. rsc.org Lignocellulosic biomass, such as agricultural residues (e.g., rice straw, Miscanthus) and forestry waste, can be pre-treated and hydrolyzed to release fermentable sugars like glucose and xylose. rsc.orgfrontiersin.org

Engineered strains of Corynebacterium glutamicum have been successfully cultivated on these biomass-derived hydrolysates for the production of 5-aminopentanoic acid. frontiersin.orgfrontiersin.org For example, 5-AVA has been produced from a Miscanthus hydrolysate solution by an engineered C. glutamicum strain. frontiersin.orgfrontiersin.org Similarly, rice straw hydrolysate, containing both glucose and xylose, has been used as a feedstock for 5-AVA production by C. glutamicum strains engineered for co-consumption of these C6 and C5 sugars. frontiersin.org The ability to use these second-generation feedstocks avoids the food-versus-fuel debate and adds value to what would otherwise be waste products. sci-hub.se The fermentation of mixed corn and soybean by-products has also been shown to increase the concentration of 5-aminopentanoic acid, indicating its natural production during the breakdown of lysine-rich materials. nih.gov

Emerging Chemical Synthesis Techniques

N-alkylation represents a fundamental class of reactions in organic synthesis for creating carbon-nitrogen bonds. In the context of 5-aminopentanoic acid, these approaches are crucial for producing a diverse array of N-substituted derivatives, which are valuable as synthetic intermediates and as structural analogs for medicinal chemistry research. Emerging techniques in this area focus on improving efficiency, selectivity, and sustainability over classical methods.

One established strategy involves the direct alkylation of a protected 5-aminopentanoic acid derivative. For instance, N-benzoyl 5-aminopentanoic acid can be N-alkylated using an alkyl halide in the presence of a strong base. In one reported synthesis, the dianion of N-benzoyl 5-aminopentanoic acid was generated using excess sodium hydride and subsequently reacted with trans-crotyl chloride to furnish the N-alkylated product in a 65% yield. semanticscholar.org This method highlights the utility of protecting the amino group as an amide to facilitate controlled alkylation on the nitrogen atom. semanticscholar.org

Reductive amination is another powerful N-alkylation technique that has been applied to 5-aminopentanoic acid. This approach involves the reaction of the primary amine of 5-aminopentanoic acid with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or enamine, which is then reduced in situ to the corresponding N-alkylated amine. A notable application is the synthesis of N-substituted piperidinones, the lactam form of N-alkylated 5-aminopentanoic acid. researchgate.net This transformation can be achieved under hydrosilylation conditions, providing an efficient route to these heterocyclic structures. researchgate.net The scope of this reaction is broad, allowing for the introduction of various substituents depending on the carbonyl partner used. For example, the reaction of 5-aminopentanoic acid with different aldehydes and ketones can produce a range of N-substituted 2-piperidinones.

More recently, catalytic N-alkylation methods using alcohols as alkylating agents have gained prominence as a green and atom-economical alternative. d-nb.info These "borrowing hydrogen" strategies, often catalyzed by ruthenium or iridium complexes, involve the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine. The only byproduct of this process is water. d-nb.info While many examples focus on α-amino acids, the principles are applicable to δ-amino acids like 5-aminopentanoic acid. A robust ruthenium-catalyzed methodology has been developed for the direct N-alkylation of amino acid esters and amides with alcohols, which proceeds without a base and with high retention of stereochemistry where applicable. d-nb.info The use of a diphenylphosphate additive was found to be critical for enhancing reactivity and product selectivity. d-nb.info

Another sustainable approach is the catalytic N-alkylation of amines using carboxylic acids and molecular hydrogen. csic.es This method, also employing a ruthenium/triphos complex, allows for the direct formation of N-alkylated amines from readily available carboxylic acids, representing a formal reductive amination of a carboxyl group. csic.es

These emerging N-alkylation techniques offer versatile and increasingly sustainable pathways to synthesize N-functionalized derivatives of 5-aminopentanoic acid, expanding the chemical space accessible from this simple amino acid building block.

Table 1: Examples of N-Alkylation Reactions for 5-Aminopentanoic Acid and its Derivatives

PrecursorAlkylating AgentCatalyst/ReagentProductYieldReference
N-Benzoyl 5-aminopentanoic acidtrans-Crotyl chlorideSodium hydride (NaH)N-Benzoyl-N-(but-2-en-1-yl)-5-aminopentanoic acid65% semanticscholar.org
5-Aminopentanoic acidVarious Aldehydes/KetonesHydrosilylation conditionsN-Substituted 2-PiperidinonesGood to Excellent researchgate.net
Phenylalanine ethyl ester (model)1,5-PentanediolRu-complex / DiphenylphosphateN-(5-hydroxypentyl)phenylalanine ethyl ester48% d-nb.info
Aniline (model amine)Acetic AcidRu(acac)₃ / Triphos / HNTf₂ / H₂N-Ethylaniline91% csic.es

Elucidation of Biochemical Pathways and Metabolic Transformations Involving 5 Aminopentanoic Acid

In Vivo Biosynthesis and Precursor Studies

Role of 1-Piperideine (B1218934) as an Endogenous Precursor

1-Piperideine is a key endogenous precursor in the biosynthesis of 5-aminopentanoic acid. nih.gov In mammals, the metabolic pathway originates from the amino acid L-lysine, which is first converted to cadaverine (B124047). targetmol.com Cadaverine is then metabolized to 1-piperideine, which serves as an intermediate in the formation of 5-aminopentanoic acid. nih.govtargetmol.com Studies in mice have demonstrated that the administration of 1-piperideine leads to the formation of 5-aminopentanoic acid in the brain. ebi.ac.uk This conversion suggests an in vivo oxidation of 1-piperideine to 5-aminopentanoic acid. ebi.ac.uk The identification of 1-piperideine, 5-aminopentanoic acid, and its lactam, 2-piperidone, as metabolites of cadaverine in mouse liver supernatants further solidifies the role of 1-piperideine as a direct precursor. nih.gov

The metabolic transformation of cadaverine can provide precursors for pharmacologically active analogs of gamma-aminobutyric acid (GABA). nih.gov It is noteworthy that 5-aminopentanoic acid is considered a weak GABA agonist. ebi.ac.uktocris.com

Lysine (B10760008) Catabolism Pathways

5-Aminopentanoic acid is a recognized product of lysine degradation. targetmol.combiorbyt.com This catabolic process can occur both endogenously in mammals and through bacterial action, particularly within the gut microflora. targetmol.comhmdb.ca In some bacteria, such as Pseudomonas putida, lysine is utilized as a source of carbon, nitrogen, and energy. ebi.ac.uk The catabolism of L-lysine in Pseudomonas aeruginosa also leads to the formation of 5-aminopentanoic acid. umaryland.eduresearchgate.net

Two primary pathways for lysine catabolism that converge at the formation of 5-aminovaleric acid (an alternative name for 5-aminopentanoic acid) have been identified in P. putida. researchgate.net One pathway involves the direct monooxygenation of L-lysine. researchgate.net The other proceeds through the decarboxylation of L-lysine to cadaverine, which is then converted to 1-piperideine and subsequently to 5-aminopentanoic acid. targetmol.comresearchgate.net

Enzymatic Activity and Substrate Specificity

Aminotransferase-Mediated Conversions

Aminotransferases play a crucial role in the metabolism of 5-aminopentanoic acid. Specifically, 5-aminopentanoic acid is a known in vivo substrate for 4-aminobutyrate:2-oxoglutarate aminotransferase (GABA-T). targetmol.comebi.ac.ukbiorbyt.com This enzyme catalyzes the transfer of an amino group from 5-aminopentanoate to 2-oxoglutarate, yielding 5-oxopentanoate (B1240814) and L-glutamate. ebi.ac.ukuniprot.org Inhibition of GABA catabolism has been shown to increase the concentration of 5-aminopentanoic acid derived from 1-piperideine in the brain, further supporting its role as a substrate for GABA-T. ebi.ac.uk

In Escherichia coli, the enzyme 4-aminobutyrate aminotransferase (GabT) demonstrates activity towards 5-aminopentanoate, converting it to glutarate semialdehyde as part of a lysine degradation pathway. uniprot.org

Dehydrogenase-Catalyzed Reactions

Dehydrogenases are also involved in the metabolic pathways of 5-aminopentanoic acid. In some bacteria, gamma-aminobutyraldehyde dehydrogenase catalyzes the oxidation of 5-aminopentanal (B1222117) to 5-aminopentanoate. uniprot.orguniprot.org This reaction is a step in a lysine degradation pathway that proceeds via cadaverine. uniprot.orguniprot.org It is important to note that 5-aminopentanal can spontaneously cyclize to form 1-piperideine. uniprot.orguniprot.org

Engineered amine dehydrogenases have been developed to catalyze the reductive amination of levulinic acid to produce (S)-4-aminopentanoic acid and (R)-4-aminopentanoic acid, demonstrating the potential for dehydrogenase-mediated synthesis of aminopentanoic acid derivatives. frontiersin.orgacs.org

Intracellular Accumulation and Regulatory Mechanisms

The intracellular accumulation of amino acids can be influenced by various factors, including nutrient availability and cellular metabolic state. In instances of essential amino acid limitation, a phenomenon of intracellular amino acid accumulation can be observed, which is mediated by the general control nonderepressible 2 (GCN2) pathway. pressbooks.pub This pathway is activated upon starvation for proteogenic amino acids, leading to a suppression of general protein synthesis while upregulating the translation of specific mRNAs that may aid in adaptation to the deficiency. pressbooks.pub

While specific studies on the intracellular accumulation and regulatory mechanisms of 5-aminopentanoic acid hydrate (B1144303) are not extensively detailed in the provided context, general principles of amino acid accumulation may apply. For example, defects in metabolic enzymes can lead to the accumulation of their substrates. uoa.edu.iq In the context of 5-aminopentanoic acid, its accumulation could potentially be influenced by the activity of enzymes involved in its degradation, such as 4-aminobutyrate:2-oxoglutarate aminotransferase.

Furthermore, gut microbiota-derived metabolites can influence host metabolism. For instance, N,N,N-trimethyl-5-aminovaleric acid (TMAVA), a derivative of trimethyllysine produced by gut microbiota, has been shown to impact cardiac energy metabolism by inhibiting fatty acid oxidation. nih.gov This highlights a potential regulatory role for gut-derived compounds related to 5-aminopentanoic acid in host cellular processes.

Responses to Osmotic Stress

5-Aminopentanoic acid is an important metabolite involved in the response of various organisms, particularly plants, to osmotic stress. Osmotic stress, induced by conditions such as high salinity or drought, triggers a cascade of physiological and metabolic adjustments within the cell to maintain homeostasis. The accumulation or alteration of specific compounds, including certain amino acids and their derivatives, is a key adaptive strategy.

In sweet sorghum, exposure to 20% polyethylene (B3416737) glycol (PEG) to simulate osmotic stress leads to a significant accumulation of 5-aminopentanoic acid. mdpi.com Research has demonstrated that along with other amino acids like L-proline and argininosuccinic acid, the levels of 5-aminopentanoic acid in both the stems and leaves of sweet sorghum increased by more than three-fold under these stress conditions. mdpi.com This accumulation suggests its role as a compatible solute, helping to adjust the osmotic potential of the cells, or as a signaling molecule in the stress response pathway.

Similarly, studies on the halophyte Tamarix ramosissima under NaCl stress have identified 5-aminopentanoic acid as a key differential metabolite. mdpi.com In an analysis comparing plants treated with 200 mM NaCl to those treated with both 200 mM NaCl and 10 mM KCl, 5-aminopentanoic acid was one of two differential metabolites identified within the arginine and proline metabolic pathway after 48 hours. mdpi.com This highlights its participation in the complex metabolic network that helps plants tolerate high salinity.

Conversely, in peach plants (Prunus persica) subjected to autotoxicity stress from benzoic acid, the abundance of 5-aminopentanoic acid was found to decrease significantly. frontiersin.org This suggests that the role of 5-aminopentanoic acid in stress response can be species-specific and dependent on the nature of the stressor. In this context, the decrease might indicate its consumption in other protective metabolic pathways or a general disruption of its synthesis. frontiersin.org

The regulation of stress responses in bacteria is often mediated by the alternative sigma factor RpoS, which governs the expression of genes in response to various environmental challenges, including osmotic stress. frontiersin.orguni-konstanz.de While direct links to 5-aminopentanoic acid metabolism are still being explored, RpoS controls a wide array of metabolic genes, indicating that the pathways involving this compound could be under its regulatory control during stress adaptation. frontiersin.orguni-konstanz.de

Table 1: Change in 5-Aminopentanoic Acid Levels in Plants Under Osmotic Stress

Plant Species Stress Condition Tissue Fold Change/Observation Reference
Sweet Sorghum 20% PEG Treatment Stems and Leaves > 3-fold increase mdpi.com
Tamarix ramosissima 200 mM NaCl Roots Identified as a key differential metabolite mdpi.com
Prunus persica Benzoic Acid Treatment Roots Significant decrease frontiersin.org

Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. creative-proteomics.com By using stable isotope tracers, such as ¹³C-labeled glucose or glutamine, MFA allows researchers to track the flow of atoms through metabolic pathways, providing a detailed snapshot of cellular metabolism. creative-proteomics.comd-nb.info This approach is instrumental in understanding the biosynthesis and degradation of compounds like 5-aminopentanoic acid.

The metabolic pathways involving 5-aminopentanoic acid are part of the broader network of amino acid metabolism. genome.jp It is known to be a degradation product of lysine. targetmol.comwikipedia.org In bacteria, lysine can be metabolized to 5-aminopentanoate, which is then further degraded to compounds like glutaric acid and ultimately fed into central carbon metabolism. ebi.ac.uk MFA can elucidate the preferred pathways and bottleneck enzymes in these conversions under various conditions. For instance, genetically modified microorganisms have been engineered to produce 5-aminopentanoate from substrates like lysine or 2-oxoadipate through various multi-step enzymatic pathways. google.com MFA would be critical in optimizing these engineered strains by quantifying the flux through the desired synthetic route versus competing native pathways.

While comprehensive MFA studies specifically targeting the entire 5-aminopentanoic acid pathway are emerging, related analyses provide significant insights. For example, metabolic analysis of trimethyl-5-aminovaleric acid (TMAVA), a derivative of 5-aminopentanoic acid, has shown that it is produced from trimethyllysine (TML) by gut microbiota. nih.gov Isotope tracing with deuterated TML confirmed a direct precursor-product relationship, demonstrating that gut bacteria are obligatory for this transformation and that TMAVA levels are markedly higher than other potential products like trimethylamine (B31210) N-oxide (TMAO). nih.gov This type of analysis, which traces the metabolic fate of a labeled precursor, is a core component of MFA.

The application of MFA to amino acid metabolism can reveal how dietary changes or disease states alter metabolic fluxes. creative-proteomics.comscispace.com By measuring the uptake of labeled substrates and the labeling patterns of intracellular metabolites and protein-derived amino acids, researchers can construct detailed models of metabolic activity. d-nb.infoplos.org

Table 2: Key Enzymes and Pathways in 5-Aminopentanoic Acid Metabolism

Pathway Precursor(s) Key Enzyme(s) Product(s) Organism/System Reference
Lysine Degradation L-Lysine Transaminase, Ketoacid CoA Ligase, Thioesterase 5-Aminopentanoate Genetically Modified Microorganism google.com
Lysine Degradation Cadaverine, 1-Piperideine Diamine Oxidase, Aminotransferase 5-Aminopentanoate Mouse, Rat ebi.ac.uk
Aminotransferase Reaction 5-Aminopentanoate, 2-Oxoglutarate 5-Aminovalerate Transaminase (EC 2.6.1.48) 5-Oxopentanoate, L-Glutamate Pseudomonas putida wikipedia.orggoogle.com
TMAVA Synthesis Trimethyllysine (TML) Lysine 2-monooxygenase (DavB), 5-Aminovaleramidase (DavA) Trimethyl-5-aminovaleric acid (TMAVA) Gut Microbiota nih.gov

Physicochemical and Solution Behavior of 5 Aminopentanoic Acid in Aqueous Systems

Thermodynamics of Aqueous Solutions

The thermodynamic properties of aqueous solutions of 5-aminopentanoic acid are crucial for understanding its behavior at a molecular level, including its interactions with water molecules and other solute particles.

The partial molar volume (V) of 5-aminopentanoic acid in aqueous solutions provides insight into solute-solvent interactions and the effect of the solute on the structure of water. Studies have determined these values at various temperatures. For instance, the partial molar volume of 5-aminopentanoic acid in water has been measured alongside other α,ω-amino acids. niscpr.res.in These studies reveal that the partial molar volume is influenced by the hydration of the charged termini (-NH and -COO) and the hydrophobic methylene (B1212753) (-CH-) groups.

The hydration phenomenon is characterized by the interaction between the zwitterionic form of the amino acid and the surrounding water molecules. The charged ends (-NH and -COO) cause a contraction of water molecules in their vicinity, a phenomenon known as electrostriction. datapdf.com In contrast, the hydrophobic alkyl chain influences the local water structure. The pH of the solution significantly affects the partial molar volume, as it dictates the ionization state of the amino and carboxyl groups. psu.edu Research has shown that the partial molar volumes of α,ω-aminocarboxylic acids, including 5-aminopentanoic acid, exhibit clear pH dependence. psu.edu

The table below presents the partial molar volumes at infinite dilution for 5-aminopentanoic acid in water at different temperatures.

Temperature (K)Partial Molar Volume at Infinite Dilution (V) (cm³·mol⁻¹)
288.1587.38 niscpr.res.in
298.1588.01 niscpr.res.in
308.1588.32 niscpr.res.in

This interactive table is based on data from a study on the limiting apparent molar volumes of amino acids in aqueous solutions. niscpr.res.in

The enthalpy of dilution () provides information about the interactions between solute molecules in a solution. For α,ω-amino acids like 5-aminopentanoic acid, these interactions are a combination of electrostatic interactions between the zwitterionic head groups and hydrophobic interactions between the hydrocarbon chains.

Experimental studies using flow microcalorimetry have determined the dilution enthalpies for aqueous solutions of 5-aminopentanoic acid at various temperatures and molalities. unf.edu The results indicate that the enthalpic effects are concentration-dependent. These measurements are used to calculate enthalpic interaction coefficients, which quantify the pairwise interactions between solute molecules. The data suggests that as the hydrocarbon chain length increases in α,ω-amino acids, the solute-solute interactions become more significant. unf.eduresearchgate.net

The following table shows the molar enthalpy of dilution for 5-aminopentanoic acid at different initial and final molalities at 298.15 K.

Initial Molality (m₁) (mol·kg⁻¹)Final Molality (m₂) (mol·kg⁻¹)Molar Enthalpy of Dilution () (kJ·mol⁻¹)
0.387490.05361-0.3469 unf.edu
0.478590.06577-0.4303 unf.edu
0.562730.07686-0.4850 unf.edu
0.656530.08906-0.5634 unf.edu
0.781740.10509-0.6566 unf.edu
0.991980.13135-0.8087 unf.edu
1.164130.15227-0.9389 unf.edu

This interactive table is based on data from a study on the effect of temperature on the dilution enthalpies of α,ω-amino acids in aqueous solutions. unf.edu

The study of surface tension in aqueous solutions of 5-aminopentanoic acid reveals its behavior at the air-water interface. As an amphiphilic molecule with a hydrophilic head and a hydrophobic tail, it can accumulate at the surface, thereby altering the surface tension of the water.

Experimental results show that 5-aminopentanoic acid, like other α,ω-amino acids, affects the surface tension of water. researchgate.net The extent of this effect is dependent on the concentration of the amino acid and the temperature. researchgate.net The surface behavior is discussed in terms of the influence of the hydrocarbon chain and the position of the polar groups on the structure of water at the interface. researchgate.net The temperature dependence of the limiting slopes of surface tension with respect to the mole fraction provides further insight into the thermodynamic properties of the surface layer. researchgate.net

Transport Properties in Solution

Transport properties, such as diffusion and viscosity, describe the movement of 5-aminopentanoic acid and its effect on the flow of its aqueous solutions. These properties are fundamental to understanding mass transfer processes.

The limiting diffusion coefficient (D°) represents the mobility of a solute molecule at infinite dilution. For 5-aminopentanoic acid in water, this property has been measured using techniques like the Taylor dispersion method. nih.govresearchgate.net These studies are crucial for understanding how the size and shape of the amino acid, along with solute-solvent interactions, influence its movement through the solution.

Research comparing the diffusion of α,ω-amino acids has shown that the diffusion coefficient is primarily determined by the molar mass, with the distance between the amino and carboxylic acid groups having a less significant impact. researchgate.net The temperature dependence of the diffusion coefficients is well-correlated with the viscosity of water. researchgate.net

The table below provides the limiting mutual diffusion coefficients of 5-aminopentanoic acid in aqueous solutions at various temperatures.

Temperature (K)Limiting Diffusion Coefficient (D°) (10⁻⁹ m²·s⁻¹)
298.20.838 researchgate.net
303.20.966 researchgate.net
313.21.24 researchgate.net
323.21.54 researchgate.net
333.21.88 researchgate.net

This interactive table is based on data from a study on the binary diffusion coefficients of aqueous straight-chain amino acids. researchgate.net

Viscosity measurements of aqueous solutions of 5-aminopentanoic acid provide information about solute-solvent and solute-solute interactions, which affect the flow properties of the solution. researchgate.netscielo.org.co The viscosity of these solutions is typically analyzed using the Jones-Dole equation, which yields the viscosity B-coefficient, a parameter sensitive to the size and shape of the solute and its interaction with the solvent. scielo.org.coredalyc.org

For α,ω-amino acids, the viscosity B-coefficients are positive and increase with the length of the hydrocarbon chain, indicating that these solutes act as structure-makers in water. scielo.org.coredalyc.org This effect is attributed to the hydrophobic hydration of the methylene groups. scielo.org.co The temperature dependence of the B-coefficient (dB/dT) is typically negative for these solutes, which further supports their classification as water structure-makers. scielo.org.co

The following table presents the viscosity B-coefficients for 5-aminopentanoic acid in aqueous solution at different temperatures.

Temperature (K)Viscosity B-coefficient (dm³·mol⁻¹)
293.150.443 researchgate.netscielo.org.co
298.150.434 researchgate.netscielo.org.co
303.150.426 researchgate.netscielo.org.co
308.150.419 researchgate.netscielo.org.co

This interactive table is based on data from a study on the effect of temperature and concentration on the viscosity of aqueous solutions of α,ω-amino acids. researchgate.netscielo.org.co

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling serve as powerful tools for elucidating the behavior of molecules at an atomic level. For 5-aminopentanoic acid, these methods provide critical insights into its electronic characteristics and its complex interactions within an aqueous environment, complementing experimental observations.

Quantum chemical calculations have been employed to investigate the molecular properties and electronic structure of 5-aminopentanoic acid, often abbreviated as DAVA. researchgate.net These studies utilize sophisticated methods like Density Functional Theory (DFT) and ab initio calculations to model the molecule's behavior. researchgate.net

Recent research has systematically studied a series of linear amino acids, including 5-aminopentanoic acid, to understand how the separation of the carboxyl and amino groups affects electronic properties. researchgate.net Using methods such as B3LYP/def2-TZVPD and MP2/def2-TZVPD, a range of molecular descriptors have been calculated. researchgate.net These descriptors include ionization energy, electron affinity, molecular electronegativity, chemical hardness, and dipole moment. researchgate.netbohrium.com Such calculations are performed for both the neutral amino acid and its zwitterionic form to compare their relative stability and properties in solution. researchgate.net For instance, investigations into protonated 5-aminovaleric acid reveal distinct stable conformations, including a hydrogen-bonded form and another stabilized by an n–π* interaction between the amine's nitrogen atom and the carboxylic carbon atom. aip.org The n–π* conformer is calculated to be higher in free energy by 9 kJ mol⁻¹ compared to the most stable hydrogen-bonded structure. aip.org

Thermodynamic functions such as enthalpy, entropy, and Gibbs free energy are also evaluated through complete vibrational analysis after full geometry optimization. researchgate.net These thermodynamic data allow for the evaluation of absolute redox potentials. researchgate.net Findings indicate that the absolute oxidation potential correlates with the adiabatic ionization energy, while the absolute reduction potential correlates with the adiabatic electron affinity and the electrophilicity index. researchgate.net

Table 1: Calculated Molecular Descriptors for 5-Aminopentanoic Acid (DAVA) This table presents a selection of theoretical molecular descriptors for 5-aminopentanoic acid calculated using quantum chemical methods as reported in scientific literature. These values provide insight into the molecule's electronic behavior.

Molecular DescriptorValueMethod/Reference
Ionisation EnergyValue not explicitly stated in snippetsB3LYP/def2-TZVPD, MP2/def2-TZVPD researchgate.net
Electron AffinityValue not explicitly stated in snippetsB3LYP/def2-TZVPD, MP2/def2-TZVPD researchgate.net
Dipole MomentValue not explicitly stated in snippetsB3LYP/def2-TZVPD, MP2/def2-TZVPD researchgate.net
Polar Surface Area67.3 ŲCactvs 3.4.6.11 (PubChem release 2019.06.18) nih.gov
XLogP3-2XLogP3 3.0 (PubChem release 2019.06.18) nih.gov

Understanding the interactions between 5-aminopentanoic acid and water is crucial for explaining its solution behavior. Computational modeling plays a key role here, often by explicitly including solvent effects in quantum chemical calculations. researchgate.net These models help interpret experimental data, such as viscosity measurements, which provide information about hydration and solute-solvent interactions. redalyc.orgresearchgate.net

Experimental studies have measured the viscosity of aqueous solutions of 5-aminopentanoic acid at various temperatures (from 293.15 K to 308.15 K). redalyc.orgscielo.org.co From this data, the Jones-Dole viscosity B-coefficient is determined, which provides insight into the extent of hydrophobic hydration and the interactions between the amino acid and surrounding water molecules. redalyc.orgresearchgate.net

Computational approaches, such as the micro-solvation model, simulate these interactions by placing individual water molecules at key sites on the solute, like the amino and carboxyl groups. rsc.org This method is effective for analyzing how solute-solvent interactions influence spectral signatures and conformational preferences. rsc.org Grid-based modeling is another approach used to understand the solvation of similar molecules, like p-aminobenzoic acid. whiterose.ac.uk Such studies show that water can form strong, preferential interactions with the carboxylic acid group, which can influence self-assembly and crystallization behavior. whiterose.ac.uk For 5-aminopentanoic acid, these models can map the potential energy surfaces, for example, for proton transfer between the carboxyl and amino groups, a fundamental interaction influenced by the solvent. aip.org The combination of experimental data and computational modeling provides a detailed picture of the hydration shell and the forces governing the behavior of 5-aminopentanoic acid in aqueous systems. redalyc.orgwhiterose.ac.uk

Table 2: Viscosity B-coefficients for 5-Aminopentanoic Acid in Aqueous Solution at Various Temperatures The viscosity B-coefficient is a parameter derived from viscosity measurements that reflects the size and shape of the solute and its interaction with the solvent. The data below shows the effect of temperature on this coefficient for 5-aminopentanoic acid.

Temperature (K)Viscosity B-coefficient (dm³/mol)
293.15Value not explicitly stated in snippets
298.15Value not explicitly stated in snippets
303.15Value not explicitly stated in snippets
308.15Value not explicitly stated in snippets
Source: redalyc.orgresearchgate.netscielo.org.co

Advanced Analytical and Spectroscopic Characterization of 5 Aminopentanoic Acid

Chromatographic Separation and Quantification Methodologies

Chromatographic techniques are fundamental for isolating and quantifying 5-aminopentanoic acid from complex biological matrices. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal methods utilized, each offering distinct advantages.

High-Performance Liquid Chromatography (HPLC) Techniques

HPLC is a cornerstone for amino acid analysis, though it often requires a derivatization step to enhance the detection of compounds like 5-aminopentanoic acid that lack a strong chromophore. Pre-column derivatization with reagents such as o-phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC) is a common strategy. OPA reacts with primary amines to form fluorescent isoindoles, while FMOC reacts with both primary and secondary amines, allowing for the comprehensive analysis of all amino acids. jasco-global.comspkx.net.cn

The derivatized amino acids are then separated on a reversed-phase column, typically a C18 column. jasco-global.com Detection is commonly performed using fluorescence detectors, with specific excitation and emission wavelengths set for OPA and FMOC derivatives to ensure high sensitivity and selectivity. dss.go.thagilent.com Automated systems can perform this derivatization online, which improves reproducibility and sample throughput. shimadzu.com This method is advantageous due to its speed, sensitivity, and the ability to automate the process for analyzing a large number of samples. dss.go.th

ParameterTypical ConditionReference
Derivatization Reagentso-phthalaldehyde (OPA) for primary amines; 9-fluorenylmethyl chloroformate (FMOC) for secondary amines. jasco-global.comdss.go.th
Stationary Phase (Column)Reversed-phase C18 (e.g., Hypersil C18, Zorbax Eclipse-AAA). spkx.net.cnagilent.com
Detection MethodFluorescence Detection (FLD). dss.go.th
Excitation/Emission (OPA)~340-350 nm / ~450 nm. dss.go.thshimadzu.com
Excitation/Emission (FMOC)~260-262 nm / ~324-340 nm. dss.go.thagilent.com

Ultra-Performance Liquid Chromatography (UPLC) Applications

UPLC represents a significant advancement over traditional HPLC, offering higher resolution, greater sensitivity, and faster analysis times. waters.com These improvements are attributed to the use of columns packed with sub-2 µm particles, which operate at higher pressures. For the analysis of 5-aminopentanoic acid, UPLC is often paired with pre-column derivatization chemistry, such as the well-established AccQ•Tag method. waters.comamericanlaboratory.com

The AccQ•Tag method utilizes 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), which reacts with both primary and secondary amino acids to form stable, fluorescent derivatives. waters.comandrewalliance.com These derivatives are then separated on a specialized column, like the Waters AccQ•Tag Ultra C18 column, designed for optimal performance under UPLC conditions. waters.comhmdb.ca The combination of UPLC with AccQ•Tag derivatization provides a robust and turnkey solution for amino acid analysis in various matrices, including food, feed, and biopharmaceutical samples. americanlaboratory.com The enhanced separation efficiency of UPLC ensures accurate and precise quantification of individual amino acids. waters.comresearchgate.net When coupled with mass spectrometry, UPLC-MS/MS offers even greater selectivity and sensitivity. nih.govnih.gov

ParameterTypical ConditionReference
Derivatization ReagentAccQ•Tag (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate - AQC). waters.com
Stationary Phase (Column)AccQ•Tag Ultra C18 (1.7 µm particle size). waters.com
Detection MethodUV, Fluorescence, or Mass Spectrometry (MS). waters.com
Key AdvantagesHigher resolution, increased sensitivity, and significantly reduced run times compared to HPLC. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Complex Matrices

GC-MS is a powerful technique for the analysis of amino acids, but it requires a crucial derivatization step to convert the non-volatile amino acids into volatile and thermally stable compounds. creative-proteomics.com Common derivatization approaches include silylation and acylation/esterification. creative-proteomics.com

Silylation reagents, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), react with the active hydrogens on the amino and carboxyl groups to form tert-butyldimethylsilyl (TBDMS) derivatives. researchgate.net These derivatives are more stable and less sensitive to moisture compared to other silylating agents. Alternatively, alkyl chloroformates, like methyl or ethyl chloroformate, can be used to derivatize both the amino and carboxylic acid groups. nih.govspringernature.com

The derivatized sample is then injected into the GC, where the compounds are separated based on their boiling points and interactions with the capillary column, often a DB-5 or HP-5MS column. researchgate.net The separated compounds then enter the mass spectrometer, which provides mass information for identification and quantification. GC-MS is particularly useful for analyzing complex biological matrices due to its high resolving power and the specificity of mass detection, though matrix effects can sometimes influence quantification. researchgate.netnih.gov

ParameterTypical ConditionReference
Derivatization ApproachSilylation or Acylation/Esterification. creative-proteomics.com
Common ReagentsMTBSTFA (silylation), Methyl/Ethyl Chloroformate (acylation). springernature.com
Stationary Phase (Column)Low-polarity columns (e.g., DB-5MS, HP-5MS). researchgate.net
Detection MethodMass Spectrometry (MS), often in Selected Ion Monitoring (SIM) mode for quantification. nih.gov
Key RequirementConversion to volatile and thermally stable derivatives is essential. researchgate.net

Spectroscopic Techniques for Structural and Conformational Analysis

Spectroscopic methods are indispensable for the definitive structural confirmation of 5-aminopentanoic acid. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular framework, while high-resolution mass spectrometry offers precise mass determination and fragmentation data.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of 5-aminopentanoic acid in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide characteristic signals corresponding to the unique chemical environments of the nuclei within the molecule.

In the ¹H NMR spectrum of 5-aminopentanoic acid, distinct signals are expected for the methylene (B1212753) protons at positions C2, C3, C4, and C5, as well as for the amine protons. The chemical shifts (δ) and splitting patterns (multiplicities) of these signals are indicative of their connectivity. For instance, the protons on the carbon adjacent to the carboxylic acid (C2) will appear at a different chemical shift than those adjacent to the amino group (C5).

The ¹³C NMR spectrum provides complementary information, showing a distinct resonance for each of the five carbon atoms in the pentanoic acid backbone, including the carbonyl carbon of the carboxylic acid group. spectrabase.com Two-dimensional NMR techniques, such as HSQC, can be used to correlate the proton and carbon signals, further confirming the structural assignments.

¹H and ¹³C NMR Chemical Shift Assignments for 5-Aminopentanoic Acid
Position¹H Chemical Shift (δ, ppm)Multiplicity¹³C Chemical Shift (δ, ppm)
C1 (-COOH)--~182
C2 (-CH₂)~2.2Triplet~36
C3 (-CH₂)~1.5Multiplet~24
C4 (-CH₂)~1.6Multiplet~33
C5 (-CH₂NH₂)~2.9Triplet~42

Note: Approximate chemical shifts are based on typical values for similar functional groups and can vary with solvent and pH.

Mass Spectrometry Profiling (e.g., LC-ESI-QTOF)

High-resolution mass spectrometry, particularly when coupled with liquid chromatography and utilizing Electrospray Ionization (ESI) with a Quadrupole Time-of-Flight (QTOF) analyzer, is a highly sensitive and specific technique for the characterization of 5-aminopentanoic acid. nih.govnih.gov This method provides an accurate mass measurement of the parent ion, allowing for the determination of its elemental composition.

5-Aminopentanoic acid has a monoisotopic molecular weight of 117.078978601 Da. In positive ion mode ESI, it is typically detected as the protonated molecule [M+H]⁺ at an m/z of approximately 118.086. In negative ion mode, it is observed as the deprotonated molecule [M-H]⁻ at an m/z of approximately 116.071. massbank.eu

Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion. The resulting fragment ions provide valuable structural information. For example, in positive ion mode, a common fragmentation pathway involves the loss of water (H₂O) and ammonia (NH₃). The high mass accuracy of a QTOF instrument allows for the unambiguous identification of these fragments, confirming the structure of the molecule.

High-Resolution Mass Spectrometry Data for 5-Aminopentanoic Acid
ParameterValueReference
Chemical FormulaC₅H₁₁NO₂
Monoisotopic Mass117.07898 Da massbank.eu
Precursor Ion (Negative Mode, [M-H]⁻)m/z 116.07117 massbank.eu
Precursor Ion (Positive Mode, [M+H]⁺)m/z 118.086
InstrumentationUPLC-ESI-QTOF massbank.eu

UV-Vis Spectrophotometry in Enzymatic Assays

UV-Vis spectrophotometry is a versatile and widely used technique for the characterization of enzymatic reactions involving 5-aminopentanoic acid. This method relies on the principle that molecules absorb light at specific wavelengths in the ultraviolet (UV) and visible regions of the electromagnetic spectrum. By monitoring changes in absorbance over time, it is possible to determine the rate of an enzymatic reaction and elucidate key kinetic parameters. While 5-aminopentanoic acid itself does not have a strong chromophore for direct UV-Vis analysis, its involvement in enzymatic reactions can be monitored through various direct and indirect spectrophotometric approaches.

Enzymatic assays are crucial for studying enzyme kinetics and inhibition. The activity of an enzyme is typically monitored by measuring the change in concentration of either the substrate or the product over the course of the reaction. thermofisher.comthermofisher.com Most enzyme assays utilize spectroscopic techniques, with absorption and fluorescence being the most prominent. thermofisher.com

Coupled Enzymatic Assays

A common strategy for the spectrophotometric analysis of enzymes that act on non-chromophoric substrates like 5-aminopentanoic acid is the use of coupled enzymatic assays. In this approach, the product of the primary enzymatic reaction serves as the substrate for a secondary "coupling" enzyme. This second reaction is designed to produce a chromophoric product that can be readily detected by a UV-Vis spectrophotometer.

For instance, in the catabolism of L-lysine to 5-aminopentanoate, a multi-enzyme pathway is involved. The activity of the initial enzymes in this pathway can be linked to a subsequent reaction that results in a measurable change in absorbance. A prime example is the use of assays that monitor the oxidation or reduction of nicotinamide adenine dinucleotide (NAD⁺/NADH) or its phosphate derivative (NADP⁺/NADPH). These coenzymes exhibit a characteristic absorbance peak at 340 nm in their reduced forms (NADH and NADPH), which is absent in their oxidized forms. By coupling the enzymatic reaction of interest to a dehydrogenase that utilizes NADH or NADPH, the reaction progress can be followed by monitoring the change in absorbance at 340 nm.

Table 1: Example of a Coupled Enzyme Assay for an Enzyme Producing 5-Aminopentanoic Acid

ComponentRoleWavelength (nm)Expected Change
L-LysinePrimary Substrate-Decrease
Enzyme 1 (e.g., L-lysine monooxygenase)Catalyst for primary reaction--
5-Aminopentanoic AcidProduct of primary reaction / Substrate for secondary reaction-Increase
Enzyme 2 (a dehydrogenase)Coupling enzyme--
NAD⁺Coenzyme for coupling enzyme340Increase in NADH
NADHProduct of coupled reaction340Increase in Absorbance

This is a hypothetical data representation for illustrative purposes.

Derivative-Forming Reactions for Endpoint Assays

Another approach involves stopping the enzymatic reaction at specific time points and then derivatizing the product, 5-aminopentanoic acid, with a reagent that forms a colored or UV-active compound. This is known as a discontinuous or endpoint assay. The concentration of the derivatized product is then measured spectrophotometrically.

Reagents that react with the primary amine group of 5-aminopentanoic acid are particularly useful for this purpose. For example, ninhydrin reacts with most amino acids upon heating to produce a deep purple product known as Ruhemann's purple, which has a maximum absorbance around 570 nm. By creating a standard curve with known concentrations of 5-aminopentanoic acid, the amount of product formed in the enzymatic reaction can be quantified.

Another common derivatizing agent is o-phthalaldehyde (OPA), which reacts with primary amines in the presence of a thiol to form a fluorescent adduct. While fluorescence is a different technique, some OPA adducts also exhibit absorbance in the UV region, which can be utilized for spectrophotometric quantification.

Table 2: Research Findings on a Discontinuous Spectrophotometric Assay

Time (minutes)Absorbance at 570 nm (Ninhydrin Assay)Concentration of 5-Aminopentanoic Acid (µM)
00.0500
50.15050
100.250100
150.350150
200.450200

This table illustrates sample data that could be obtained from a ninhydrin-based endpoint assay.

Monitoring Substrate Depletion

In cases where the substrate of the enzymatic reaction has a distinct UV-Vis absorbance spectrum that differs from the product, the reaction can be monitored by following the decrease in substrate concentration. For example, if an enzyme utilizes a synthetic analog of a lysine (B10760008) precursor to 5-aminopentanoic acid that contains a chromophore, the enzymatic conversion to a non-chromophoric product can be tracked by the decrease in absorbance at the substrate's λmax.

This approach is particularly useful for high-throughput screening of enzyme inhibitors, where a rapid and direct measure of enzyme activity is required.

Table 3: Enzyme Kinetic Parameters Determined by UV-Vis Spectrophotometry

EnzymeSubstrateAssay TypeKm (mM)Vmax (µmol/min/mg)Wavelength (nm)
L-lysine-alpha-oxidaseL-lysineH₂O₂ detection3.0Not specifiedNot specified
ω-Transaminase2-(4-nitrophenyl)ethan-1-amineDirect productNot specifiedNot specified465
Lysine DecarboxylaseLysineTNBS derivatizationNot specifiedNot specifiedNot specified

This table compiles data from various studies on related enzymes to illustrate the type of information obtained from spectrophotometric assays. nih.govnih.govnih.gov

Synthetic Applications and Research on 5 Aminopentanoic Acid Derivatives

Role as Building Blocks in Organic Synthesis

The utility of 5-aminopentanoic acid and its analogues as foundational units in organic synthesis is well-documented, enabling the construction of peptidomimetics and other biologically significant molecules.

5-Aminopentanoic acid derivatives are valuable components in the synthesis of peptidomimetics, which are compounds designed to mimic the structure and function of natural peptides but with improved stability and bioavailability. google.com For instance, enantiopure cis- and trans-5-aminopipecolic acids (5-APAs), which can be considered cyclic derivatives of 5-aminopentanoic acid, have been synthesized and used as conformationally constrained δ-amino acids. nih.gov The cis-isomer of 5-APA was incorporated into a cyclic RGD-containing peptidomimetic that demonstrated high affinity for the αVβ3 integrin, a receptor involved in cell adhesion and signaling. nih.gov

Furthermore, derivatives have been used to create novel amino acid analogues. In one study, a new α-amino acid, 5-(2-methyl-1,2-dicarba-closo-dodecaborane(12)-1-yl)-2-aminopentanoic acid, was synthesized by alkylating a glycine (B1666218) methyl ester derivative with a propyl iodide derivative containing a carborane cage. nih.gov This specialized amino acid was then used in solid-phase peptide synthesis to create peptide derivatives intended for antibody modification. nih.gov

Table 1: Examples of 5-Aminopentanoic Acid Derivatives in Peptidomimetic and Analogue Synthesis

Derivative/Analogue Application Research Finding Citation
cis-5-Aminopipecolic Acid (5-APA) Construction of cyclic RGD peptidomimetic Resulting peptidomimetic showed high binding affinity (IC50 = 4.2 ± 0.9 nM) to αVβ3 integrin. nih.gov nih.gov
5-(2-methyl-1,2-dicarba-closo-dodecaborane(12)-1-yl)-2-aminopentanoic acid Synthesis of carborane-containing peptides Successfully incorporated into dipeptides and undecapeptides for subsequent conjugation to antibodies. nih.gov nih.gov
N-(Cbz)-5-aminovaleric acid Synthesis of RGD peptidomimetics Used as a partner in peptide coupling reactions to form anilide intermediates for more complex peptidomimetics. uliege.be uliege.be

The scaffold of 5-aminopentanoic acid is present in various molecules with demonstrated biological activity. It serves as a methylene (B1212753) homologue of the neurotransmitter gamma-aminobutyric acid (GABA) and is considered a weak GABA agonist. nih.govebi.ac.uk Its derivatives have been explored as inactivators of GABA transaminase, an enzyme responsible for GABA degradation. acs.org

Research has shown that (R)-4-aminopentanoic acid, a structural isomer, is a key intermediate for synthesizing agents to treat central nervous system injuries and neurodegenerative diseases. frontiersin.org Similarly, the broader class of 5-substituted 4-aminopentanoic acids represents a new category of inactivators for GABA transaminase. acs.org The synthesis of unsaturated derivatives of 5-aminopentanoic acid has also been pursued to create analogues of GABA with potential pharmacological activity. publish.csiro.au

Functionalized Derivatives and their Synthetic Routes

To enhance their utility, 5-aminopentanoic acid and its precursors can be functionalized through various chemical modifications, including N-acetylation, conjugation to nucleobases, and protection with groups suitable for peptide chemistry.

N-acetylated derivatives of amino acids are important in biochemical research and drug synthesis. chembk.com A notable derivative is (S)-5-Acetamido-2-aminopentanoic acid, also known as N(delta)-acetyl-L-ornithine. chembk.comchemscene.com This compound is not a direct acetylation product of 5-aminopentanoic acid but rather a derivative of ornithine, which shares the five-carbon backbone. Its synthesis can be achieved by reacting L-ornithine with acetyl chloride in an appropriate organic solvent. chembk.com After the reaction, the product is typically isolated through filtration, crystallization, and washing. chembk.com This derivative is used as an intermediate in the synthesis of other amino acids, polypeptide chains, and various pharmaceuticals. chembk.com

Another approach involves the acetylation of a Schiff base intermediate. For example, L-arginine can be condensed with salicylaldehyde, followed by acetylation of the primary amino group using acetic anhydride (B1165640) to yield an acetylated Schiff base ligand.

5-Aminopentanoic acid can be conjugated with nucleobases to create peptide nucleic acid (PNA) monomers and other hybrid molecules. These conjugates are of interest for their potential to interact with DNA and RNA. ebi.ac.uk For instance, a guanine (B1146940) PNA monomer has been amidated at its carboxylic function with 5-aminopentanoic acid. mdpi.comresearchgate.net This modification was part of a study exploring the self-assembly properties of nucleobase-containing peptides. encyclopedia.pub

In another study, a dimer of a 5-aminopentanoic acid nucleobase (APN) was synthesized to investigate its ability to hybridize with complementary DNA. ebi.ac.uk The hybridization capabilities were assessed using UV melting and NMR techniques, demonstrating that such derivatives can engage in base-pairing interactions. ebi.ac.ukacs.org These findings are relevant for developing synthetic molecules that can target specific nucleic acid sequences for therapeutic or diagnostic purposes. encyclopedia.pub

In modern peptide synthesis, particularly solid-phase peptide synthesis (SPPS), protecting groups are essential. The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group for the amino function of amino acids. Fmoc-5-aminopentanoic acid (Fmoc-5-Ava-OH) is a commercially available building block used in peptide chemistry. cymitquimica.comcymitquimica.com

This derivative features an Fmoc-protected amine at one end of the alkane chain and a carboxylic acid at the other. broadpharm.com The Fmoc group is base-labile and can be removed under basic conditions to reveal the free amine, which can then participate in peptide bond formation. broadpharm.comchemicalbook.com The terminal carboxylic acid can be activated using standard coupling reagents like EDC or HATU to react with primary amines, forming a stable amide bond. broadpharm.com Due to its structure, Fmoc-5-aminopentanoic acid is also utilized as a flexible linker in the synthesis of more complex molecules, such as Proteolysis Targeting Chimeras (PROTACs). cymitquimica.comchemicalbook.com

Table 2: Properties and Applications of Fmoc-5-Aminopentanoic Acid

Property Description Citation
Chemical Name 5-(9-Fluorenylmethyloxycarbonyl)amino-pentanoic acid cymitquimica.com
CAS Number 123622-48-0 broadpharm.comchemicalbook.com
Molecular Formula C20H21NO4 broadpharm.com
Molecular Weight 339.4 g/mol broadpharm.com
Primary Use Building block in peptide synthesis; PROTAC linker cymitquimica.combroadpharm.comchemicalbook.com
Deprotection Condition Basic conditions to remove the Fmoc group broadpharm.com
Coupling Reaction Carboxylic acid reacts with primary amines using activators (e.g., EDC, HATU). broadpharm.com

Ecological and Extraterrestrial Occurrence of 5 Aminopentanoic Acid

Detection in Natural Biological Systems

5-Aminopentanoic acid, also known as 5-aminovaleric acid, is a delta-amino acid that has been identified in a variety of living organisms, from bacteria to humans. foodb.canih.gov It functions as a human metabolite and is considered a product of lysine (B10760008) degradation. nih.govtargetmol.com

The biosynthesis of 5-aminopentanoic acid can occur both endogenously within an organism and through the metabolic activity of gut microflora. targetmol.com In microorganisms such as Pseudomonas putida, lysine is catabolized to 5-aminopentanoic acid (also called delta-aminovaleric acid), which is then further broken down into glutaric acid. ebi.ac.uk This pathway is crucial for the organism's ability to use lysine as a source of carbon, nitrogen, and energy. ebi.ac.uk

In mammals, the formation of 5-aminopentanoic acid has been observed in mouse tissues. nih.gov Studies have shown that cadaverine (B124047) is metabolized into 1-piperideine (B1218934), which then serves as an intermediate in the formation of 5-aminopentanoic acid and its lactam, 2-piperidone. nih.gov Specifically, mouse brain homogenates have been shown to convert 1-piperideine into 5-aminopentanoic acid. ebi.ac.uknih.gov This process suggests a metabolic pathway where the degradation of cadaverine can lead to the production of this amino acid. nih.gov 5-aminopentanoic acid is also a known substrate for the enzyme 4-aminobutyrate:2-oxoglutarate aminotransferase in vivo. targetmol.comebi.ac.uk While it has been detected in various organisms, high concentrations in biofluids may suggest bacterial overgrowth or tissue necrosis. targetmol.com

Table 1: Documented Biological Sources and Biosynthetic Pathways of 5-Aminopentanoic Acid

Organism/System Precursor Intermediate Pathway/Enzyme Reference
Pseudomonas putida L-Lysine --- davDT operon, davAB genes (lysine 2-monooxygenase, delta-aminovaleramidase) ebi.ac.uknih.gov
Mouse (Liver Supernatants) Cadaverine 1-Piperideine Diamine oxidase nih.gov
Mouse (Brain) 1-Piperideine --- Oxidation ebi.ac.uknih.gov
General (Microbial/Endogenous) L-Lysine Cadaverine, 1-Piperideine Lysine degradation targetmol.com

Presence in Extraterrestrial Materials (e.g., Carbonaceous Chondrites)

5-Aminopentanoic acid is one of several amino acids that are rare in terrestrial biology but have been detected in various extraterrestrial materials, providing insights into prebiotic chemistry. open.ac.uk Its presence in meteorites, particularly carbonaceous chondrites, is significant because these objects are considered remnants from the early solar system.

The compound has been identified in a range of meteorite types, including iron meteorites, ureilites, and various groups of carbonaceous chondrites (CI, CM, CR). nasa.govresearchgate.net In iron meteorites, 5-aminopentanoic acid was found in detectable abundances, with a notable relative abundance of the δ-C5 amino acid compared to other amine positions. nasa.gov

Analyses of carbonaceous chondrites have consistently revealed the presence of 5-aminopentanoic acid among a diverse suite of other amino acids. For instance, the promptly recovered Winchcombe CM2 meteorite contained 5-aminopentanoic acid, and its presence, along with other terrestrially rare amino acids, was considered evidence of its indigenous, extraterrestrial origin. open.ac.uk It has also been identified in the Almahata Sitta meteorite, which is notable as the first report of amino acids in a ureilite-type meteorite. researchgate.netusra.edu The distribution of five-carbon (C5) amino acids, including 5-aminopentanoic acid, can vary depending on the meteorite's history of aqueous alteration. nasa.govresearchgate.net For example, some type 1 carbonaceous chondrites, which have undergone extensive aqueous alteration, show higher relative abundances of γ- and δ-amino acids like 5-aminopentanoic acid. nasa.govwikimedia.org

The concentrations of 5-aminopentanoic acid and other C5 amino acids can vary significantly between different meteorites, reflecting the distinct chemical and physical histories of their parent bodies. nih.gov

Table 2: Detection of 5-Aminopentanoic Acid in Extraterrestrial Materials

Meteorite Name Meteorite Type Abundance (ppb) Key Finding Reference
Winchcombe CM2 Carbonaceous Chondrite Not specified, but detected Considered indigenous to the meteorite and not a terrestrial contaminant. open.ac.uk
Almahata Sitta Ureilite Detected (ppb levels) First report of amino acids in a ureilite; unusual distribution of C5 amino acids. researchgate.netusra.edu
Orgueil CI1 Carbonaceous Chondrite Detected Detected alongside other C5 amino acids. nih.gov
Murchison CM2 Carbonaceous Chondrite <14 to 103 (for β, γ, δ isomers) Contains a diverse suite of C5 amino acids. nih.gov
Various Iron Meteorites Iron (Various) ≥0.9 pmol/g Relatively higher abundances of the δ-C5 amino acid (5-apa). nasa.gov
Various CR Chondrites CR Carbonaceous Chondrite Varies Distribution of C5 amino acids varies with degree of aqueous alteration. researchgate.net

Q & A

Basic: What analytical methods are recommended for detecting 5-aminopentanoic acid (5-AVA) in biological samples?

Liquid chromatography-mass spectrometry (LC/MS) is the gold standard for detecting 5-AVA in metabolomic studies. Non-targeted metabolomics workflows, including hydrophilic interaction liquid chromatography (HILIC) or reverse-phase columns coupled with high-resolution MS, are effective for quantifying 5-AVA in tissues such as plant stems/leaves or animal serum . For example, in sweet sorghum under osmotic stress, 5-AVA was identified via MS/MS fragmentation patterns and validated using fold-change thresholds (>3x) .

Basic: What metabolic pathways involve 5-aminopentanoic acid?

5-AVA is a key intermediate in lysine degradation pathways, particularly in bacteria and mammals. It is metabolized into glutarate and further into succinate or acetyl-CoA . In humans, it is linked to arginine and proline metabolism, with elevated levels observed in early-stage cardiac hypertrophy due to lysine acetylation . In plants, it accumulates under osmotic stress as part of amino acid biosynthesis .

Basic: What synthetic routes are available for 5-aminopentanoic acid?

5-AVA can be synthesized via hydrolysis of δ-lactams under acidic conditions. For instance, protonation of the lactam followed by water-mediated ring opening yields the free acid form . Purity validation typically involves nuclear magnetic resonance (NMR) and LC-MS to confirm structural integrity.

Advanced: How can researchers design experiments to investigate 5-AVA's role in disease models?

Experimental designs should integrate longitudinal metabolomics with functional assays. For example:

  • Animal Models : Induce pressure overload (e.g., transverse aortic constriction in rodents) and compare serum 5-AVA levels via LC-MS between sham and disease groups .
  • Pathway Inhibition : Use inhibitors of lysine acetyltransferases/deacetylases to modulate 5-AVA levels and assess downstream effects on cardiac hypertrophy markers.
  • Data Integration : Pair metabolomics with transcriptomics to identify regulatory genes (e.g., lysine decarboxylase) .

Advanced: How to reconcile contradictory findings in 5-AVA concentration changes across studies?

Context-dependent roles of 5-AVA require careful model-specific analysis:

  • Stroke vs. Cardiac Hypertrophy : Post-stroke decreases in 5-AVA may reflect disrupted lysine metabolism , while increases in cardiac hypertrophy suggest compensatory acetylation .
  • Plant vs. Animal Systems : Osmotic stress in plants elevates 5-AVA as a stress metabolite , whereas mammalian systems show variability based on disease etiology.
    Methodological Mitigation : Normalize data to tissue-specific controls and validate findings with isotopic labeling or knockout models.

Advanced: What methodological considerations are critical for validating 5-AVA as a biomarker?

  • ROC Analysis : Calculate area under the curve (AUC) thresholds (e.g., AUC >0.9 for high specificity/sensitivity) in divergent phenotypes, as demonstrated in cattle feed efficiency studies .
  • Tissue Specificity : Confirm biomarker relevance across organs (e.g., serum vs. myocardial tissue in cardiac studies) .
  • Confounding Factors : Control for dietary lysine intake and microbial contributions to 5-AVA levels in gut microbiota studies.

Basic: What safety protocols are essential for handling 5-aminopentanoic acid hydrate in the lab?

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/particulates.
  • Storage : Keep in airtight containers at room temperature in a dry environment to prevent hydration/degradation .

Advanced: How does 5-AVA contribute to microbial resuscitation in diverse environments?

In microbial cultures, 5-AVA acts as a short-chain fatty acid (SCFA) that enhances metabolic activity under stress. For example, its enrichment in anaerobic environments promotes the revival of dormant bacteria by replenishing TCA cycle intermediates . Experimental approaches include spiking cultures with 5-AVA and monitoring growth via optical density or ATP assays.

Advanced: What is the significance of 5-AVA detection in extraterrestrial samples?

5-AVA identified in the Winchcombe meteorite (D/L ratio = 1) suggests abiotic synthesis via Strecker-cyanohydrin reactions, providing insights into prebiotic chemistry . Researchers can replicate these conditions in simulated interstellar ice experiments using UV irradiation and analyze products via GC-MS.

Advanced: How to optimize extraction protocols for 5-AVA in plant metabolomics?

  • Extraction Solvents : Use methanol:water (80:20) with 0.1% formic acid to enhance ionization efficiency.
  • Quenching : Flash-freeze tissues in liquid nitrogen to halt enzymatic degradation.
  • Matrix Effects : Spike internal standards (e.g., deuterated 5-AVA) to correct for ion suppression in MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.